GW280264X

Description

Properties

IUPAC Name |

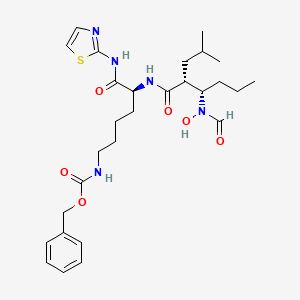

benzyl N-[(5S)-5-[[(2R,3S)-3-[formyl(hydroxy)amino]-2-(2-methylpropyl)hexanoyl]amino]-6-oxo-6-(1,3-thiazol-2-ylamino)hexyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H41N5O6S/c1-4-10-24(33(38)19-34)22(17-20(2)3)25(35)31-23(26(36)32-27-29-15-16-40-27)13-8-9-14-30-28(37)39-18-21-11-6-5-7-12-21/h5-7,11-12,15-16,19-20,22-24,38H,4,8-10,13-14,17-18H2,1-3H3,(H,30,37)(H,31,35)(H,29,32,36)/t22-,23+,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKJLITFHSZNZMQ-SGNDLWITSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(CC(C)C)C(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)NC2=NC=CS2)N(C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H]([C@@H](CC(C)C)C(=O)N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)C(=O)NC2=NC=CS2)N(C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H41N5O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

575.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Mechanism of Action of GW280264X

This document provides a comprehensive overview of the mechanism of action for the investigational compound this compound, a potent small molecule inhibitor. The information is collated from preclinical research and is intended to provide a technical foundation for professionals in the fields of pharmacology, oncology, and immunology.

Executive Summary

This compound is a hydroxamate-based inhibitor that demonstrates potent and mixed activity against two key members of the A Disintegrin and Metalloproteinase (ADAM) family: ADAM10 and ADAM17, also known as Tumor Necrosis Factor-Alpha Converting Enzyme (TACE).[1][2][3][4] By inhibiting these cell surface proteases, this compound blocks the ectodomain shedding of a wide array of transmembrane proteins. This action disrupts critical signaling pathways involved in oncogenesis, immune modulation, and inflammation, positioning this compound as a compound of significant interest for therapeutic development, particularly in oncology and neuroinflammatory conditions.

Core Mechanism of Action: Inhibition of ADAM10 and ADAM17

The primary mechanism of action of this compound is the potent inhibition of the enzymatic activity of ADAM10 and ADAM17.[1][2][3][4] These zinc-dependent metalloproteinases are responsible for the proteolytic cleavage and release of the extracellular domains of various membrane-anchored proteins, a process known as "shedding." This shedding event is a critical step in the activation and propagation of multiple signaling cascades. This compound, through its hydroxamate group, is thought to chelate the zinc ion within the catalytic domain of these enzymes, thereby preventing them from cleaving their substrates.[5]

The inhibition of ADAM10 and ADAM17 by this compound is not exclusive, and it is considered a mixed inhibitor of both proteases.[1][3][4] This dual inhibition is significant as both enzymes have overlapping and distinct substrate repertoires, leading to a broad spectrum of biological effects.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound based on available preclinical data.

Table 1: In Vitro Inhibitory Activity

| Target | IC50 Value | Description |

| ADAM17 (TACE) | 8.0 nM | The half maximal inhibitory concentration against ADAM17.[1][2][3][4] |

| ADAM10 | 11.5 nM | The half maximal inhibitory concentration against ADAM10.[1][2][3][4] |

Table 2: Preclinical Dosing and Efficacy

| Model System | Concentration / Dosage | Observed Effect |

| In Vitro (Macrophage & Endothelial Cells) | 10 µM | Optimal concentration without cytotoxic effects; effective in preventing LPS-induced Mer shedding.[6] |

| In Vivo (Mouse Model of Peritonitis) | Single Intraperitoneal Injection | Effective in preventing Mer shedding for at least 24 hours.[6] |

| In Vivo (Mouse Model of Spinal Cord Injury) | 100 µg/kg (I.p. daily for 1 week) | Significantly improved functional recovery.[1][4] |

| In Vitro (Cervical Cancer Organoids) | 3 µM | Increased the cytotoxic effect of cisplatin.[7] |

Key Signaling Pathways Modulated by this compound

The inhibition of ADAM10 and ADAM17 by this compound has profound effects on several critical signaling pathways.

EGFR Signaling Pathway

ADAM17 is a key sheddase for various ligands of the Epidermal Growth Factor Receptor (EGFR), including Amphiregulin (AREG), Heparin-binding EGF-like growth factor (HB-EGF), and Transforming growth factor-alpha (TGF-α).[8] By preventing the release of these ligands, this compound can attenuate the activation of the EGFR signaling pathway.[8] This is particularly relevant in cancer, where aberrant EGFR signaling drives tumor cell proliferation, survival, and invasion.[5]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. universalbiologicals.com [universalbiologicals.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. ADAM17 as a promising therapeutic target: from structural basis to inhibitor discovery in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. minervamedica.it [minervamedica.it]

- 7. Inhibition of ADAM17 increases the cytotoxic effect of cisplatin in cervical spheroids and organoids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Immunomodulatory role of metalloproteinase ADAM17 in tumor development - PMC [pmc.ncbi.nlm.nih.gov]

GW280264X: A Technical Guide to a Dual ADAM10/ADAM17 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW280264X is a potent, cell-permeable, dual inhibitor of the metalloproteinases ADAM10 and ADAM17 (also known as Tumor Necrosis Factor-α Converting Enzyme or TACE). These enzymes, belonging to the A Disintegrin and Metalloproteinase (ADAM) family, are key regulators of cellular signaling through their "shedding" activity, which involves the proteolytic cleavage of the extracellular domains of a wide array of transmembrane proteins. This guide provides a comprehensive overview of the function, mechanism of action, and experimental applications of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant biological pathways and experimental workflows.

Core Function and Mechanism of Action

This compound functions as a competitive inhibitor of both ADAM10 and ADAM17, with nanomolar potency.[1][2][3] Its core structure features a hydroxamate group that chelates the active site zinc ion essential for the catalytic activity of these metalloproteinases.[4] By blocking the enzymatic activity of ADAM10 and ADAM17, this compound prevents the ectodomain shedding of their numerous substrates. This inhibition modulates a variety of signaling pathways that are critical in both physiological and pathological processes, including inflammation, cell proliferation, and immune surveillance.[4]

The primary mechanism of action of this compound is the prevention of the release of soluble forms of membrane-anchored proteins. These proteins include cytokines like TNF-α, growth factor ligands such as those for the Epidermal Growth Factor Receptor (EGFR), and cell surface receptors like the Angiotensin-Converting Enzyme 2 (ACE2).[4][5] The inhibition of this shedding can lead to a variety of cellular outcomes depending on the specific context and the substrates involved. For instance, by preventing the release of TNF-α, this compound can exert anti-inflammatory effects. In cancer, it can inhibit tumor growth and enhance the efficacy of chemotherapeutic agents by preventing the release of growth factors that drive proliferation.[4][6]

Quantitative Data

The inhibitory activity of this compound against its primary targets has been quantified in various studies. The following table summarizes the key inhibitory concentrations (IC50).

| Target | IC50 (nM) | Reference |

| ADAM17/TACE | 8.0 | [1][2][3] |

| ADAM10 | 11.5 | [1][2][3] |

Key Biological Roles and Therapeutic Potential

Research has highlighted the significant role of this compound in several therapeutic areas:

-

Oncology : this compound has demonstrated anti-cancer properties in various models. It can reduce the proliferation of glioblastoma-initiating cells.[1] In cervical and ovarian cancer models, it has been shown to increase the cytotoxic effect of cisplatin.[6] This is often attributed to the inhibition of shedding of growth factor ligands that promote tumor cell survival and proliferation.[4][6]

-

Immunology and Inflammation : By inhibiting ADAM10 and ADAM17, this compound can modulate immune responses. For example, it has been shown to enhance the immunogenicity of glioblastoma-initiating cells by preventing the shedding of the NKG2D ligand ULBP2, making tumor cells more susceptible to recognition and killing by Natural Killer (NK) cells.[7][8] It also plays a role in regulating inflammation by preventing the cleavage of endomucin and the release of pro-inflammatory cytokines.[5]

-

Neurological Disorders : Pharmacological inhibition of ADAM10 and ADAM17 with compounds like this compound has shown promise in improving functional recovery after spinal cord injury.[1][3]

-

Infectious Diseases : this compound has been shown to inhibit the shedding of the ACE2 receptor, which is the entry point for the SARS-CoV-2 virus.[5] This suggests a potential therapeutic application in preventing or reducing the severity of COVID-19.[5]

Experimental Protocols

The following are detailed methodologies for key experiments frequently conducted using this compound.

Cell-Based Shedding Assay

This protocol is designed to assess the effect of this compound on the shedding of a specific cell surface protein.

-

Cell Culture : Plate cells of interest (e.g., HEK293, cancer cell lines) in appropriate culture vessels and grow to a confluent monolayer.

-

Inhibitor Treatment : Pre-incubate the cells with this compound at a desired concentration (a typical starting concentration is 1-10 µM) for a specified period (e.g., 30 minutes to 2 hours) in serum-free media.[5][6] A vehicle control (e.g., DMSO) should be run in parallel.

-

Induction of Shedding : If studying regulated shedding, stimulate the cells with an appropriate agent (e.g., Phorbol 12-myristate 13-acetate (PMA) to activate ADAM17). For constitutive shedding, this step is omitted.

-

Supernatant Collection : After the stimulation period, collect the cell culture supernatant.

-

Analysis of Shed Ectodomain : Quantify the amount of the shed protein in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) specific for the ectodomain of the protein of interest.[7]

-

Cell Lysate Analysis : Lyse the remaining cells and analyze the cell-associated form of the protein by Western blot to confirm that the inhibitor does not affect the overall protein expression.

-

Data Analysis : Compare the amount of shed protein in the supernatant of this compound-treated cells to the vehicle-treated control to determine the extent of inhibition.

In Vivo Murine Model of Peritonitis

This protocol outlines the use of this compound in a mouse model to assess its in vivo efficacy.

-

Animal Model : Utilize a suitable mouse strain (e.g., C57BL/6).[3]

-

Inhibitor Administration : Administer this compound via intraperitoneal (i.p.) injection at a specified dosage (e.g., 100 µg/kg).[3][9] A vehicle control group should be included.

-

Induction of Peritonitis : Induce peritonitis by i.p. injection of an inflammatory stimulus such as lipopolysaccharide (LPS).[9]

-

Sample Collection : At a predetermined time point post-injection (e.g., 24 hours), collect peritoneal lavage fluid and relevant tissues.[9]

-

Flow Cytometry Analysis : Analyze the immune cell populations in the peritoneal lavage fluid using flow cytometry with specific cell surface markers (e.g., F4/80, CD11b) to assess the inflammatory response and the expression of relevant proteins on these cells.[9]

-

Data Analysis : Compare the cellular composition and protein expression levels between the this compound-treated and vehicle-treated groups to evaluate the in vivo effect of the inhibitor.

Visualizations

Signaling Pathways

The following diagrams illustrate the central role of ADAM10 and ADAM17 in ectodomain shedding and how this compound intervenes in this process.

Caption: Mechanism of ADAM17-mediated shedding and its inhibition by this compound.

Experimental Workflows

The diagram below outlines a typical workflow for assessing the impact of this compound on cancer cell sensitivity to chemotherapy.

Caption: Workflow for evaluating this compound in combination with chemotherapy.

Conclusion

This compound is a valuable research tool for investigating the roles of ADAM10 and ADAM17 in a multitude of biological processes. Its ability to potently inhibit the shedding of a wide range of cell surface proteins makes it a powerful modulator of cellular signaling. The insights gained from studies utilizing this compound have significant implications for the development of novel therapeutic strategies in oncology, immunology, and beyond. While this compound itself has not been advanced into clinical trials, the clinical investigation of other ADAM10/17 inhibitors, such as INCB7839 (Aderbasib), underscores the therapeutic potential of targeting these proteases.[10] As research continues to unravel the complex roles of ADAM10 and ADAM17, the utility of specific and potent inhibitors like this compound will undoubtedly continue to grow.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Frontiers | ADAM17 as a promising therapeutic target: from structural basis to inhibitor discovery in human diseases [frontiersin.org]

- 5. glpbio.com [glpbio.com]

- 6. Inhibition of ADAM17 increases the cytotoxic effect of cisplatin in cervical spheroids and organoids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A disintegrin and metalloproteinases 10 and 17 modulate the immunogenicity of glioblastoma-initiating cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. minervamedica.it [minervamedica.it]

- 10. Clinical Trials | Neurology & Neurological Sciences | Stanford Medicine [med.stanford.edu]

GW280264X: A Technical Guide to a Dual Inhibitor of ADAM10 and ADAM17

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW280264X is a potent, cell-permeable, hydroxamate-based inhibitor of A Disintegrin and Metalloproteinase (ADAM) 10 and ADAM17, also known as Tumor Necrosis Factor-α Converting Enzyme (TACE).[1] These cell-surface proteases, often referred to as "sheddases," are key regulators of a multitude of cellular processes, including cell-cell signaling, adhesion, and inflammation, through the proteolytic cleavage of the extracellular domains of transmembrane proteins.[2] The dual inhibitory action of this compound against both ADAM10 and ADAM17 makes it a valuable tool for investigating the roles of these proteases in various physiological and pathological conditions, including cancer, inflammation, and neurodegenerative diseases.[2][3] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and its effects on key signaling pathways.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | N-((2R,3S)-3-(formylhydroxyamino)-2-(2-methylpropyl)-1-oxohexyl)-L-leucyl-N-(thiazol-2-yl)-L-alaninamide | [4] |

| Molecular Formula | C28H41N5O6S | [5] |

| Molecular Weight | 575.72 g/mol | [5] |

| CAS Number | 866924-39-2 | [5] |

| Appearance | Solid | |

| Solubility | Soluble in DMSO (≥ 100 mg/mL) | [1] |

Mechanism of Action

This compound functions as a competitive, reversible inhibitor of ADAM10 and ADAM17.[6] Its hydroxamate group chelates the zinc ion within the catalytic domain of these metalloproteinases, which is essential for their proteolytic activity.[6] By blocking the active site, this compound prevents the shedding of a wide range of substrates from the cell surface.

The inhibition of ADAM10 and ADAM17 by this compound has significant downstream effects on major signaling pathways, most notably the Notch and Epidermal Growth Factor Receptor (EGFR) pathways.

-

Notch Signaling: ADAM10 is the primary sheddase responsible for the S2 cleavage of the Notch receptor, a critical step in the activation of Notch signaling.[7][8] By inhibiting ADAM10, this compound can effectively block this cleavage event, thereby preventing the release of the Notch intracellular domain (NICD) and the subsequent transcription of Notch target genes.[9][10]

-

EGFR Signaling: Both ADAM10 and ADAM17 are involved in the shedding of various EGFR ligands, such as Transforming Growth Factor-alpha (TGF-α), Amphiregulin (AREG), and Heparin-Binding EGF-like Growth Factor (HB-EGF).[11][12] The release of these soluble ligands is a key mechanism for the activation of the EGFR signaling cascade, which plays a crucial role in cell proliferation, survival, and migration.[1][10] this compound, by inhibiting both sheddases, can significantly reduce the levels of soluble EGFR ligands, leading to a downregulation of EGFR signaling.[7]

Quantitative Data

The inhibitory potency of this compound against ADAM10 and ADAM17 has been characterized in various assays.

| Target | IC50 (nM) | Assay Type | Reference |

| ADAM17 (TACE) | 8.0 | Enzyme Activity Assay | [13] |

| ADAM10 | 11.5 | Enzyme Activity Assay | [13] |

This compound has also been shown to inhibit the shedding of specific substrates in cell-based assays.

| Substrate | Cell Line | IC50 | Reference |

| CX3CL1 (Fractalkine) | COS-7 and ECV-304 cells | ~1 µM | [4] |

| ULBP2 | Glioblastoma-initiating cells | 3 µM (concentration used) | [14] |

Experimental Protocols

ADAM10/17 Fluorometric Enzyme Assay

This protocol outlines a method to determine the in vitro inhibitory activity of this compound against recombinant ADAM10 and ADAM17.

Materials:

-

Recombinant human ADAM10 and ADAM17 (catalytic domain)

-

Fluorogenic peptide substrate (e.g., Mca-PLAQAV-Dpa-RSSSR-NH2)[15]

-

Assay Buffer (e.g., 25 mM Tris, pH 8.0, 2.5 µM ZnCl2, 0.005% Brij-35)

-

This compound

-

DMSO

-

96-well black microplate

-

Fluorometric plate reader (Excitation: 320 nm, Emission: 420 nm)

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of this compound in Assay Buffer to achieve the desired final concentrations. Include a DMSO-only control.

-

In a 96-well plate, add 50 µL of the diluted inhibitor or control.

-

Add 25 µL of the recombinant ADAM10 or ADAM17 enzyme solution (final concentration ~1-5 nM) to each well.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 25 µL of the fluorogenic peptide substrate (final concentration ~10 µM).

-

Immediately begin monitoring the fluorescence intensity at 37°C in a kinetic mode for 30-60 minutes.

-

Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curve.

-

Plot the percentage of inhibition [(Vcontrol - V inhibitor) / Vcontrol] * 100 against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Substrate Shedding Assay (Western Blot)

This protocol describes how to assess the effect of this compound on the shedding of a specific substrate from the cell surface.

Materials:

-

Cells expressing the substrate of interest (e.g., HEK293 cells transfected with a tagged version of the substrate)

-

Cell culture medium and supplements

-

This compound

-

DMSO

-

PMA (phorbol 12-myristate 13-acetate) for stimulated shedding (optional)

-

PBS (phosphate-buffered saline)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Protein concentration assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the shed ectodomain and a loading control (e.g., actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or DMSO control for a predetermined time (e.g., 24-48 hours).

-

For stimulated shedding, add PMA (e.g., 100 nM) for the last 30-60 minutes of the incubation.

-

Collect the conditioned medium and centrifuge to remove cell debris. This contains the shed ectodomain.

-

Wash the cells with cold PBS and lyse them in lysis buffer. This contains the full-length and C-terminal fragments of the substrate.

-

Determine the protein concentration of the cell lysates.

-

Prepare samples of the conditioned medium and cell lysates for SDS-PAGE.

-

Perform SDS-PAGE to separate the proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the shed ectodomain overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Analyze the band intensities to quantify the amount of shed ectodomain in the medium and the amount of full-length substrate in the cell lysate.

In Vivo Mouse Tumor Model

This protocol provides a general framework for evaluating the efficacy of this compound in a subcutaneous tumor model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Cancer cell line of interest

-

Matrigel (optional)

-

This compound

-

Vehicle (e.g., 10% DMSO in corn oil)[13]

-

Calipers for tumor measurement

-

Anesthesia

Procedure:

-

Culture the cancer cells and harvest them during the exponential growth phase.

-

Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel.

-

Inject the cell suspension (e.g., 1-5 x 10^6 cells in 100-200 µL) subcutaneously into the flank of the mice.

-

Monitor the mice for tumor growth.

-

When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Prepare the dosing solution of this compound in the vehicle.

-

Administer this compound or vehicle to the mice via the desired route (e.g., intraperitoneal injection) at a predetermined dose and schedule.

-

Measure the tumor dimensions with calipers regularly (e.g., 2-3 times per week) and calculate the tumor volume (Volume = 0.5 x Length x Width²).

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).

-

Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy of this compound.

Signaling Pathways

Notch Signaling Pathway

EGFR Signaling Pathway

Selectivity Profile

While this compound is a potent inhibitor of ADAM10 and ADAM17, its selectivity against other metalloproteinases, such as Matrix Metalloproteinases (MMPs), is an important consideration for its use as a research tool. Some studies have indicated that this compound may also inhibit other ADAMs, such as ADAM8, and some MMPs at higher concentrations.[16] Researchers should consider performing counter-screening assays against a panel of related proteases to fully characterize the selectivity of this compound in their specific experimental system.

In Vivo Studies and Applications

This compound has been utilized in various preclinical in vivo models to investigate the roles of ADAM10 and ADAM17 in disease.

-

Glioblastoma: In models of glioblastoma, this compound has been shown to inhibit the proliferation of glioblastoma-initiating cells.[13] It also enhances the immunogenicity of these cells by preventing the shedding of the NKG2D ligand ULBP2, making them more susceptible to NK cell-mediated lysis.[14]

-

Spinal Cord Injury: Pharmacological inhibition of ADAM10 and ADAM17 with this compound has been demonstrated to improve functional recovery after spinal cord injury in mice.[13]

-

Cancer Therapy: The ability of this compound to modulate key signaling pathways involved in cancer progression has led to its investigation as a potential anti-cancer agent, often in combination with other therapies.[2]

Conclusion

This compound is a powerful and versatile research tool for the study of ADAM10 and ADAM17 biology. Its dual inhibitory activity provides a means to probe the combined roles of these critical sheddases in a wide array of cellular processes and disease models. This technical guide has provided a comprehensive overview of its properties, mechanism of action, and practical applications. As with any pharmacological inhibitor, careful consideration of its selectivity and the implementation of appropriate controls are essential for the robust interpretation of experimental results. The continued use of this compound and similar inhibitors will undoubtedly further our understanding of the multifaceted roles of ADAM metalloproteinases in health and disease.

References

- 1. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]

- 2. mdpi.com [mdpi.com]

- 3. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bio-rad.com [bio-rad.com]

- 5. Active site determinants of substrate recognition by the metalloproteinases TACE and ADAM10 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of S1 Cleavage on the Structure, Surface Export, and Signaling Activity of Human Notch1 and Notch2 | PLOS One [journals.plos.org]

- 7. ADAM17-mediated EGFR ligand shedding directs macrophage-promoted cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Proteolytic Cleavage of Notch: “HIT and RUN” - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regulated Proteolysis of NOTCH2 and NOTCH3 Receptors by ADAM10 and Presenilins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Services - Translational Laboratory | Resources for Cancer Researchers [research.umgccc.org]

- 12. kennylab.org [kennylab.org]

- 13. medchemexpress.com [medchemexpress.com]

- 14. A Simple Cell-Based Assay for the Detection of Surface Protein Shedding by Rhomboid Proteases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ADAM Sheddase Activity Promotes the Detachment of Small Extracellular Vesicles From the Plasma Membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bpsbioscience.com [bpsbioscience.com]

Dual Inhibitor GW280264X: A Technical Overview of ADAM10 and ADAM17 Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the inhibitory activity of GW280264X against two key members of the A Disintegrin and Metalloproteinase (ADAM) family, ADAM10 and ADAM17. This document summarizes the compound's potency, details the experimental methodologies for determining its inhibitory constants, and illustrates its impact on relevant signaling pathways.

Core Data: IC50 Values of this compound

This compound is a potent, dual inhibitor of ADAM10 and ADAM17 (also known as Tumor Necrosis Factor-α Converting Enzyme or TACE). The half-maximal inhibitory concentrations (IC50) are summarized below, indicating strong inhibition in the low nanomolar range.

| Target | IC50 Value (nM) |

| ADAM17 | 8.0 |

| ADAM10 | 11.5 |

These values demonstrate that this compound effectively blocks the enzymatic activity of both ADAM10 and ADAM17, making it a valuable tool for studying the physiological and pathological roles of these proteases.[1][2][3][4]

Experimental Protocols: Determination of IC50 Values

The IC50 values for this compound against ADAM10 and ADAM17 are typically determined using an in vitro enzymatic assay with a fluorogenic substrate. The following protocol outlines a representative methodology.

Objective:

To determine the concentration of this compound required to inhibit 50% of the enzymatic activity of recombinant human ADAM10 and ADAM17.

Materials:

-

Enzymes: Recombinant human ADAM10 and ADAM17 (catalytic domains).

-

Inhibitor: this compound, serially diluted in DMSO.

-

Substrate: A fluorogenic peptide substrate, such as one based on the cleavage sequence of TNF-α, which is a known substrate for both enzymes. An example is a FRET (Fluorescence Resonance Energy Transfer) peptide with a fluorophore and a quencher.

-

Assay Buffer: Tris-based buffer (e.g., 25 mM Tris, pH 8.0) containing Brij-35.

-

Microplate: 96-well or 384-well black, low-binding microplate.

-

Plate Reader: Fluorimeter capable of excitation and emission at the appropriate wavelengths for the chosen fluorogenic substrate (e.g., excitation at 485 nm and emission at 530 nm).

Methodology:

-

Enzyme Preparation: Recombinant ADAM10 or ADAM17 is diluted to the desired working concentration in the assay buffer.

-

Inhibitor Preparation: A dilution series of this compound is prepared in DMSO and then further diluted in the assay buffer to the final desired concentrations. A DMSO-only control is also prepared.

-

Assay Reaction:

-

To the wells of the microplate, add the assay buffer.

-

Add the serially diluted this compound or DMSO control to the respective wells.

-

Add the diluted enzyme solution to all wells except for the substrate-only control wells.

-

Pre-incubate the enzyme and inhibitor at room temperature for a defined period (e.g., 15-30 minutes) to allow for inhibitor binding.

-

-

Initiation of Reaction: The enzymatic reaction is initiated by adding the fluorogenic substrate to all wells.

-

Signal Detection: The fluorescence intensity is measured kinetically over a specific time period (e.g., 30-60 minutes) at room temperature, protected from light. The rate of substrate cleavage is proportional to the increase in fluorescence.

-

Data Analysis:

-

The initial reaction velocities (rates of fluorescence increase) are calculated for each inhibitor concentration.

-

The percent inhibition is determined by comparing the reaction rates in the presence of the inhibitor to the rate of the uninhibited (DMSO control) reaction.

-

The IC50 value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.

-

Visualizing Experimental and Signaling Contexts

To better understand the experimental workflow and the biological context of this compound's activity, the following diagrams are provided.

ADAM10 and ADAM17 are key players in various signaling pathways, primarily through their "sheddase" activity, where they cleave the extracellular domains of transmembrane proteins. This releases soluble ectodomains and can initiate intracellular signaling. This compound, by inhibiting these proteases, can modulate these pathways.

The inhibition of ADAM10 and ADAM17 by this compound has significant implications for cellular processes such as inflammation, neurogenesis, and cancer progression, where these proteases are often dysregulated. This technical guide provides foundational data and methodologies for researchers investigating the therapeutic potential of targeting these critical enzymes.

References

The Role of GW280264X in Modulating Neuroinflammation: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders. A key player in this complex process is the shedding of cell-surface proteins by metalloproteinases, which can trigger and sustain inflammatory cascades. This technical guide provides an in-depth analysis of GW280264X, a potent dual inhibitor of A Disintegrin and Metalloproteinase 10 (ADAM10) and ADAM17 (also known as Tumor Necrosis Factor-α Converting Enzyme or TACE). We will explore its mechanism of action, its effects on key neuroinflammatory pathways, and present relevant experimental data and protocols to facilitate further research and drug development in this area.

Introduction to this compound

This compound is a hydroxamate-based small molecule that acts as a mixed inhibitor of the metalloproteinases ADAM10 and ADAM17.[1] These enzymes are key "sheddases" responsible for the ectodomain cleavage of a wide variety of transmembrane proteins, including cytokines, growth factors, and their receptors.[2] By inhibiting ADAM10 and ADAM17, this compound can modulate the release of these soluble factors, thereby influencing downstream signaling pathways involved in inflammation and cellular proliferation.

Mechanism of Action: Inhibition of ADAM10 and ADAM17

This compound exerts its biological effects by potently blocking the catalytic activity of ADAM10 and ADAM17. The inhibitor has been shown to have IC50 values in the nanomolar range for both enzymes.

| Enzyme | IC50 (nM) |

| ADAM17 (TACE) | 8.0[1][3] |

| ADAM10 | 11.5[1][3] |

Table 1: Inhibitory activity of this compound against ADAM10 and ADAM17.

The inhibition of these sheddases prevents the release of the extracellular domains of their numerous substrates, thereby attenuating their biological activity.

Effects on Neuroinflammation

The primary mechanism by which this compound is thought to impact neuroinflammation is through the inhibition of ADAM17-mediated shedding of Tumor Necrosis Factor-α (TNF-α) and its receptors (TNFR1).[4][5] TNF-α is a pleiotropic pro-inflammatory cytokine that plays a central role in orchestrating the inflammatory response in the central nervous system (CNS).[6]

Modulation of the TNF-α/TNFR1/RIPK1 Signaling Axis

ADAM17 is the principal enzyme responsible for cleaving membrane-bound pro-TNF-α to its soluble, active form.[4] Soluble TNF-α can then bind to its receptor, TNFR1, initiating a signaling cascade that can lead to either cell survival and inflammation via the NF-κB pathway or to programmed cell death in the form of apoptosis or necroptosis.

Crucially, recent evidence suggests that ADAM17-mediated shedding of the TNFR1 ectodomain is a necessary step for the induction of TNF-induced necroptosis, a form of programmed inflammatory cell death mediated by the Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3.[7] By inhibiting ADAM17, this compound can therefore be hypothesized to interfere with this critical step, potentially reducing necroptotic cell death in neuroinflammatory conditions.

Effects on Microglia and Astrocytes

Microglia and astrocytes are the primary immune cells of the CNS and key contributors to neuroinflammation.[8] Upon activation by stimuli such as lipopolysaccharide (LPS), these cells release a barrage of pro-inflammatory cytokines, including TNF-α, Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[9] By inhibiting the shedding of TNF-α and potentially other inflammatory mediators, this compound is expected to dampen the pro-inflammatory response of microglia and astrocytes.

While direct quantitative data on the effect of this compound on cytokine release from microglia and astrocytes is limited in the provided search results, the known role of ADAM17 in TNF-α processing strongly suggests an inhibitory effect.[4] Further research is warranted to quantify the precise impact of this compound on the cytokine profile of these glial cells.

Experimental Protocols

The following are generalized protocols for key experiments to assess the effects of this compound on neuroinflammation.

In Vitro Microglial Cytokine Release Assay

This assay is designed to measure the effect of this compound on the release of pro-inflammatory cytokines from activated microglia.

Materials:

-

Primary microglia or a microglial cell line (e.g., BV-2)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Lipopolysaccharide (LPS)

-

This compound

-

ELISA kits for TNF-α, IL-6, and IL-1β

Procedure:

-

Seed microglia in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound (e.g., 1 nM to 10 µM) for 1 hour.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for 6-24 hours to induce an inflammatory response.

-

Collect the cell culture supernatant.

-

Quantify the concentration of TNF-α, IL-6, and IL-1β in the supernatant using specific ELISA kits according to the manufacturer's instructions.[4][10]

In Vivo Neuroinflammation Model

A common in vivo model to study neuroinflammation involves the intracerebroventricular (ICV) or intraperitoneal (IP) injection of LPS in rodents.[11]

Materials:

-

Rodents (e.g., C57BL/6 mice)

-

Lipopolysaccharide (LPS)

-

This compound

-

Anesthesia

-

Stereotaxic apparatus (for ICV injection)

-

Brain tissue homogenization buffer

-

ELISA kits or multiplex assay for cytokines

Procedure:

-

Administer this compound to the animals via an appropriate route (e.g., intraperitoneal injection) at a predetermined dose and time course.

-

Induce neuroinflammation by injecting LPS (e.g., 1-5 mg/kg IP or a lower dose for ICV).

-

At a specified time point post-LPS injection (e.g., 6, 24, or 48 hours), euthanize the animals and collect brain tissue (e.g., hippocampus, cortex).

-

Homogenize the brain tissue and prepare lysates.

-

Measure the levels of pro-inflammatory cytokines and other neuroinflammatory markers in the brain lysates using ELISA or multiplex assays.

-

Immunohistochemical analysis can also be performed on brain sections to assess microglial and astrocyte activation using markers such as Iba1 and GFAP, respectively.

Pharmacokinetics and Brain Penetration

Conclusion

This compound, as a potent dual inhibitor of ADAM10 and ADAM17, presents a promising therapeutic strategy for mitigating neuroinflammation. Its ability to block the shedding of key inflammatory mediators, most notably TNF-α, and thereby potentially interfere with the RIPK1-mediated necroptotic pathway, highlights its relevance in the context of neurodegenerative diseases. The experimental frameworks provided in this guide offer a starting point for researchers to further investigate the efficacy and mechanisms of this compound in various models of neuroinflammation. Future studies should focus on quantifying its effects on a broader range of cytokines and neuroinflammatory markers, as well as thoroughly characterizing its pharmacokinetic profile and brain penetration. Such data will be invaluable for the continued development of this compound and similar compounds as novel therapeutics for neurological disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. Roles for ADAM17 in TNF-R1 Mediated Cell Death and Survival in Human U937 and Jurkat Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Cytokine Release By Microglia Exposed To Neurologic Injury Is Amplified By Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A disintegrin and metalloproteinase 17 regulates TNF and TNFR1 levels in inflammation and liver regeneration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Drug Metabolism and Pharmacokinetics, the Blood-Brain Barrier, and Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Inflammatory cytokines TNFα, IL-1β, and IL-6 are induced in endotoxin- stimulated microglia through different signaling cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bit.bio [bit.bio]

- 11. Modelling neuroinflammatory phenotypes in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Shedding of CX3CL1 with GW280264X: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of the dual ADAM10/ADAM17 inhibitor, GW280264X, in the proteolytic shedding of the chemokine CX3CL1 (also known as fractalkine). CX3CL1 is a unique chemokine that exists in both a membrane-bound form, mediating cell adhesion, and a soluble form, acting as a chemoattractant.[1] The conversion between these two forms is a critical regulatory step in inflammatory processes and is mediated by metalloproteinases of the ADAM (A Disintegrin and Metalloproteinase) family.[2] Understanding the inhibition of this process by molecules like this compound is crucial for the development of novel therapeutics targeting inflammation, neuro-inflammation, and cancer.[2][3]

Core Concepts: CX3CL1 Shedding and its Inhibition

CX3CL1 is a type I transmembrane protein with its chemokine domain at the N-terminus, connected to the membrane by a mucin-like stalk.[4] The release of the soluble ectodomain, a process known as shedding, is primarily mediated by two key metalloproteinases: ADAM10 and ADAM17 (also known as TACE).[1][5]

-

Constitutive Shedding: In unstimulated cells, the basal level of CX3CL1 shedding is predominantly carried out by ADAM10.[2][5] This constitutive cleavage is a key homeostatic mechanism.

-

Inducible Shedding: Upon stimulation with agents like phorbol-12-myristate-13-acetate (PMA) or pro-inflammatory cytokines, CX3CL1 shedding is significantly enhanced.[1][4][5] This inducible shedding is largely attributed to the activity of ADAM17.[1][2]

This compound is a potent, hydroxamate-based inhibitor that targets both ADAM10 and ADAM17, thereby blocking both constitutive and inducible CX3CL1 shedding.[5][6][7] This dual inhibitory activity makes it a valuable tool for investigating the physiological and pathological roles of CX3CL1 shedding.

Quantitative Data: Inhibitory Profile of this compound

The efficacy of this compound in inhibiting ADAM10 and ADAM17, and consequently CX3CL1 shedding, has been quantified in various studies. The following tables summarize the key quantitative data.

| Target Enzyme | Inhibitor | IC50 (nM) | Reference |

| ADAM10 | This compound | 11.5 | [3][6] |

| ADAM17 (TACE) | This compound | 8.0 | [3][6] |

| ADAM10 | GI254023X (ADAM10-selective) | 5 | [8] |

| ADAM17 (TACE) | GI254023X (ADAM10-selective) | >5000 | [8] |

Table 1: In Vitro Inhibitory Activity of this compound and GI254023X against ADAM10 and ADAM17. This table illustrates the potent dual inhibitory activity of this compound compared to the selective inhibition of ADAM10 by GI254023X.

| Cell Line | Condition | Treatment | Effect on Soluble CX3CL1 Levels | Reference |

| CX3CL1-expressing ECV-304 cells | Constitutive | This compound | Effective inhibition | [3][5] |

| CX3CL1-expressing ECV-304 cells | PMA-inducible | This compound | Effective inhibition | [3][5] |

| Human Hepatic Stellate Cells (HSCs) | IFN-γ induced | This compound | Partial inhibition | [9] |

| Human Dermal Lymphatic Endothelial Cells (HDLECs) | TNF-α stimulated | This compound | Significant reduction | [10] |

| CX3CL1-2Z-HEK293 cells | Constitutive | This compound (10 µM) | Profoundly reduced | [11] |

Table 2: Cellular Effects of this compound on CX3CL1 Shedding. This table summarizes the observed effects of this compound on the release of soluble CX3CL1 in different cell-based models.

Signaling Pathways and Experimental Workflow

The shedding of CX3CL1 and its inhibition by this compound can be visualized through the following diagrams.

Caption: CX3CL1 Shedding Pathway and Inhibition by this compound.

Caption: General Experimental Workflow for Investigating CX3CL1 Shedding.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of CX3CL1 shedding and its inhibition by this compound.

Protocol 1: In Vitro CX3CL1 Shedding Assay

This protocol is a composite based on methodologies described in studies using cell lines such as CX3CL1-ECV-304 or HEK293.[3][5][11]

1. Cell Culture and Seeding:

- Culture CX3CL1-expressing cells (e.g., CX3CL1-ECV-304) in appropriate media (e.g., DMEM with 10% FBS and antibiotics).

- Seed cells in 6-well plates at a density that allows them to reach 70-90% confluency at the time of the experiment.

2. Inhibitor Treatment:

- Prepare stock solutions of this compound in DMSO.[6]

- On the day of the experiment, wash the cells with serum-free media.

- Pre-incubate the cells with various concentrations of this compound or a vehicle control (DMSO) in serum-free media for 30 minutes to 1 hour.

3. Stimulation (for inducible shedding):

- For investigating inducible shedding, add a stimulating agent such as PMA (e.g., 100-200 ng/mL) to the appropriate wells.[5]

- For constitutive shedding, add an equal volume of vehicle.

4. Incubation and Sample Collection:

- Incubate the cells for a defined period (e.g., 4 to 24 hours).

- After incubation, collect the conditioned media. Centrifuge to remove any detached cells and store at -80°C for analysis of soluble CX3CL1.

- Wash the remaining cells with cold PBS and lyse them in an appropriate lysis buffer (e.g., RIPA buffer with protease inhibitors). Store the lysates at -80°C for analysis of membrane-bound CX3CL1.

5. Analysis:

- Soluble CX3CL1: Quantify the concentration of soluble CX3CL1 in the conditioned media using a commercially available ELISA kit according to the manufacturer's instructions. Alternatively, analyze by Western blotting using an anti-CX3CL1 antibody.[10][12]

- Membrane-bound CX3CL1: Analyze the cell lysates by Western blotting to detect the full-length, membrane-bound form of CX3CL1.[12] Normalize to a loading control such as β-actin or GAPDH.

Protocol 2: Immunocytochemistry for CX3CL1

This protocol is adapted from a study on human astrocytes and can be used to visualize cellular CX3CL1.[4]

1. Cell Preparation:

- Culture cells on glass coverslips in 6-well plates until they reach the desired confluency.

- Wash the cells with PBS and fix with 4% paraformaldehyde (PFA) for 10 minutes at room temperature.

2. Permeabilization and Blocking:

- Permeabilize the cells and block non-specific binding by incubating for 1 hour at room temperature in a blocking buffer (e.g., PBS with 1% BSA and 0.1% Triton-X 100).

3. Antibody Incubation:

- Incubate the cells with a primary antibody against the N-terminal chemokine domain of CX3CL1 (e.g., rabbit anti-CX3CL1) overnight at 4°C.

- Wash the cells three times with a diluted blocking buffer.

- Incubate with a fluorescently labeled secondary antibody (e.g., anti-rabbit Alexa Fluor 488) for 1 hour at room temperature.

4. Staining and Mounting:

- Wash the cells three times.

- Counterstain the nuclei with a nuclear stain like Hoechst or DAPI for 10 minutes.

- Wash the cells twice more.

- Mount the coverslips on glass slides using an appropriate mounting medium.

5. Imaging:

- Visualize the cells using a confocal microscope.

Protocol 3: In Vivo Inhibition of ADAMs in a Mouse Model

This protocol is based on a study investigating the effects of this compound in a mouse model of spinal cord injury.[3]

1. Animal Model:

- Utilize an appropriate mouse model for the disease under investigation (e.g., C57BL/6 mice for spinal cord injury).

2. Inhibitor Preparation and Administration:

- Prepare a formulation of this compound for in vivo use. For example, a solution in 10% DMSO and 90% corn oil.[3]

- Administer this compound via intraperitoneal (i.p.) injection at a dose of 100 µg/kg.[3]

- The treatment regimen will depend on the specific study design (e.g., once daily for one week).[3]

3. Outcome Measures:

- Assess relevant functional outcomes (e.g., motor function recovery in a spinal cord injury model).

- Collect tissues of interest at the end of the study for histological or biochemical analysis (e.g., immunohistochemistry for immune cell markers, ELISA for cytokine levels).

Conclusion

This compound is a powerful research tool for dissecting the roles of constitutive and inducible CX3CL1 shedding in health and disease. Its dual inhibitory action on ADAM10 and ADAM17 allows for a comprehensive blockade of this important chemokine processing pathway. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute studies aimed at understanding and targeting the CX3CL1/CX3CR1 axis.

References

- 1. Tumor necrosis factor-alpha-converting enzyme (ADAM17) mediates the cleavage and shedding of fractalkine (CX3CL1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Cytokine CX3CL1 and ADAMs/MMPs in Concerted Cross-Talk Influencing Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | ADAM17 inhibitor | CAS 866924-39-2 | Buy this compound from Supplier InvivoChem [invivochem.com]

- 4. Fractalkine shedding is mediated by p38 and the ADAM10 protease under pro-inflammatory conditions in human astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ashpublications.org [ashpublications.org]

- 6. selleckchem.com [selleckchem.com]

- 7. ashpublications.org [ashpublications.org]

- 8. Metalloproteinase inhibitors for the disintegrin-like metalloproteinases ADAM10 and ADAM17 that differentially block constitutive and phorbol ester-inducible shedding of cell surface molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CX3CL1/fractalkine shedding by human hepatic stellate cells: contribution to chronic inflammation in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Berberine Suppresses Leukocyte Adherence by Downregulating CX3CL1 Expression and Shedding and ADAM10 in Lipopolysaccharide-Stimulated Vascular Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

GW280264X: A Dual ADAM10/17 Inhibitor Reshaping the Tumor Microenvironment

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

GW280264X is a potent, dual inhibitor of the metalloproteinases ADAM10 (a disintegrin and metalloproteinase domain 10) and ADAM17 (a disintegrin and metalloproteinase domain 17), also known as TACE (tumor necrosis factor-α-converting enzyme). It exhibits robust inhibitory activity with IC50 values of 11.5 nM for ADAM10 and 8.0 nM for ADAM17.[1] By targeting these critical "sheddases," this compound modulates the tumor microenvironment through two primary mechanisms: enhancing anti-tumor immunity and overcoming resistance to chemotherapy. This guide provides an in-depth overview of the preclinical data, experimental protocols, and underlying signaling pathways associated with this compound, offering valuable insights for its potential therapeutic application in oncology.

Introduction to this compound and its Targets

ADAM10 and ADAM17 are cell surface proteases responsible for the ectodomain shedding of a wide array of membrane-anchored proteins, including growth factors, cytokines, and their receptors. This shedding process plays a pivotal role in intercellular communication and signaling. In the context of cancer, the dysregulation of ADAM10 and ADAM17 activity contributes to tumor progression, immune evasion, and therapeutic resistance.

This compound is a hydroxamate-based inhibitor that chelates the zinc ion within the catalytic domain of ADAM10 and ADAM17, thereby blocking their proteolytic activity. Its dual specificity allows for the simultaneous inhibition of two key players in the tumor microenvironment.

Impact of this compound on the Tumor Microenvironment

Preclinical studies have demonstrated the significant impact of this compound on the tumor microenvironment, primarily in the contexts of glioblastoma and ovarian cancer.

Enhancing Anti-Tumor Immunity in Glioblastoma

In glioblastoma, ADAM10 and ADAM17 contribute to an immunosuppressive microenvironment by cleaving NKG2D ligands, such as ULBP2, from the surface of glioblastoma-initiating cells (GICs).[2][3] The shedding of these ligands prevents their recognition by the activating receptor NKG2D on natural killer (NK) cells and other immune effector cells, thereby impairing the anti-tumor immune response.

Treatment with this compound has been shown to inhibit the shedding of ULBP2, leading to its increased surface expression on GICs. This, in turn, enhances the susceptibility of these cancer stem-like cells to NK cell-mediated lysis.[2][3]

Quantitative Data: Effect of this compound on NK Cell-Mediated Lysis of Glioblastoma-Initiating Cells

| Cell Line | Treatment | Effector:Target Ratio | Specific Lysis (%) | Fold Increase in Lysis |

| GS-7 | Control | 10:1 | ~15% | - |

| GS-7 | This compound (3 µM) | 10:1 | ~35% | ~2.3 |

| GS-7 | Control | 20:1 | ~25% | - |

| GS-7 | This compound (3 µM) | 20:1 | ~50% | 2.0 |

| GS-9 | Control | 10:1 | ~10% | - |

| GS-9 | This compound (3 µM) | 10:1 | ~25% | 2.5 |

| GS-9 | Control | 20:1 | ~18% | - |

| GS-9 | This compound (3 µM) | 20:1 | ~40% | ~2.2 |

Data extrapolated from Wolpert et al., Neuro-Oncology, 2014.

Overcoming Chemotherapy Resistance in Ovarian Cancer

In ovarian cancer, ADAM17 can be activated by chemotherapeutic agents like cisplatin, leading to the shedding of epidermal growth factor receptor (EGFR) ligands such as amphiregulin (AREG) and heparin-binding EGF-like growth factor (HB-EGF).[4] This shedding results in the activation of pro-survival signaling pathways, thereby contributing to chemotherapy resistance.

The combination of this compound with cisplatin has been shown to synergistically increase the cytotoxicity of cisplatin in ovarian cancer cell lines, both in 2D monolayer cultures and in more physiologically relevant 3D spheroid models.[4][5] This effect is attributed to the inhibition of ADAM17-mediated shedding of EGFR ligands, which prevents the activation of downstream survival signals.

Quantitative Data: Effect of this compound on Cisplatin IC50 in Ovarian Cancer Cell Lines

| Cell Line | Culture Model | Treatment | IC50 of Cisplatin (µM) |

| A2780 | 2D | Cisplatin alone | ~5 |

| A2780 | 2D | Cisplatin + this compound (3 µM) | ~2.5 |

| Igrov-1 | 2D | Cisplatin alone | ~10 |

| Igrov-1 | 2D | Cisplatin + this compound (3 µM) | ~5 |

| HEY | 2D | Cisplatin alone | ~8 |

| HEY | 2D | Cisplatin + this compound (3 µM) | ~4 |

| SKOV-3 | 2D | Cisplatin alone | ~12 |

| SKOV-3 | 2D | Cisplatin + this compound (3 µM) | ~6 |

| OVCAR-8 | 2D | Cisplatin alone | ~15 |

| OVCAR-8 | 2D | Cisplatin + this compound (3 µM) | ~7.5 |

| HEY | 3D Spheroid | Cisplatin alone | ~20 |

| HEY | 3D Spheroid | Cisplatin + this compound (3 µM) | ~10 |

| SKOV-3 | 3D Spheroid | Cisplatin alone | ~25 |

| SKOV-3 | 3D Spheroid | Cisplatin + this compound (3 µM) | ~20 |

| OVCAR-8 | 3D Spheroid | Cisplatin alone | ~30 |

| OVCAR-8 | 3D Spheroid | Cisplatin + this compound (3 µM) | ~15 |

Data extrapolated from Hedemann et al., Cancers, 2021.

Key Signaling Pathways Modulated by this compound

The therapeutic effects of this compound are rooted in its ability to modulate critical signaling pathways that drive cancer progression.

ADAM10/17-EGFR Signaling Axis

ADAM17 is a major sheddase of several EGFR ligands, including TGF-α, amphiregulin, epiregulin, and HB-EGF, while ADAM10 is the primary sheddase for EGF and betacellulin.[6] The shedding of these ligands leads to the activation of the EGFR and downstream pro-proliferative and anti-apoptotic pathways such as the PI3K/Akt and MAPK/ERK pathways.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A disintegrin and metalloproteinases 10 and 17 modulate the immunogenicity of glioblastoma-initiating cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A disintegrin and metalloproteinases 10 and 17 modulate the immunogenicity of glioblastoma-initiating cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ADAM17 Inhibition Increases the Impact of Cisplatin Treatment in Ovarian Cancer Spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ADAM17 Inhibition Increases the Impact of Cisplatin Treatment in Ovarian Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Distinct roles for ADAM10 and ADAM17 in ectodomain shedding of six EGFR ligands - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on GW280264X in Lung Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lung cancer remains a leading cause of cancer-related mortality worldwide, necessitating the exploration of novel therapeutic strategies. A disintegrin and metalloproteinases (ADAMs) have emerged as critical regulators of the tumor microenvironment, influencing cancer cell proliferation, migration, invasion, and immune evasion. Specifically, ADAM10 and ADAM17 are implicated in the progression of non-small cell lung cancer (NSCLC) through the shedding of various cell surface proteins, including epidermal growth factor receptor (EGFR) ligands, Notch receptors, and the programmed death-ligand 1 (PD-L1).

GW280264X is a potent, dual inhibitor of ADAM10 and ADAM17. This technical guide provides a comprehensive overview of the preliminary rationale and hypothetical studies on the application of this compound in the context of lung cancer, based on the known functions of its targets. The content herein is intended to serve as a foundational resource for researchers and drug development professionals investigating the therapeutic potential of dual ADAM10/17 inhibition in lung cancer.

Core Concepts: ADAM10 and ADAM17 in Lung Cancer

ADAM10 and ADAM17 are transmembrane zinc-dependent proteases that cleave the extracellular domains of a wide array of membrane-bound proteins. In the context of lung cancer, their substrates include key molecules that drive oncogenic signaling and immune suppression.

-

EGFR Ligand Shedding: ADAM10 and ADAM17 are responsible for the shedding of EGFR ligands, such as amphiregulin and transforming growth factor-alpha (TGF-α). This process leads to the activation of EGFR signaling pathways, promoting tumor cell proliferation and survival.

-

Notch Signaling Activation: The Notch signaling pathway, a critical regulator of cell fate and differentiation, is activated by ADAM10 and ADAM17-mediated cleavage of Notch receptors. Aberrant Notch signaling in lung cancer is associated with tumor progression and resistance to therapy.[1]

-

PD-L1 Regulation: ADAM10 and ADAM17 can cleave PD-L1 from the surface of cancer cells, generating soluble PD-L1 (sPD-L1). While the precise role of sPD-L1 is still under investigation, its presence may impact the efficacy of immune checkpoint inhibitors.

Quantitative Data

While specific public data on the efficacy of this compound in lung cancer cell lines and in vivo models is limited, the following table summarizes the known inhibitory concentrations (IC50) of this compound against its primary targets.

| Target | IC50 (nM) | Reference |

| ADAM17 (TACE) | 8.0 | [2] |

| ADAM10 | 11.5 | [2] |

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanisms of action and experimental approaches, the following diagrams, generated using the DOT language, illustrate key signaling pathways and a general workflow for preclinical evaluation.

Signaling Pathways

Caption: Signaling pathways inhibited by this compound in lung cancer.

Experimental Workflow

Caption: General experimental workflow for preclinical evaluation.

Experimental Protocols

The following are generalized protocols for key experiments to evaluate the effects of this compound in lung cancer studies. These should be optimized for specific cell lines and experimental conditions.

Cell Viability Assay (Resazurin-Based)

-

Cell Seeding: Seed NSCLC cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.

-

Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

Resazurin Addition: Add 20 µL of resazurin solution (e.g., 0.15 mg/mL in PBS) to each well.

-

Incubation: Incubate for 2-4 hours at 37°C, protected from light.

-

Measurement: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

In Vivo Xenograft Tumor Model

-

Cell Preparation: Harvest NSCLC cells during their exponential growth phase. Resuspend the cells in a sterile solution, such as a 1:1 mixture of serum-free medium and Matrigel, at a concentration of 5-10 x 10^6 cells per 100 µL.[3]

-

Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of immunocompromised mice (e.g., athymic nude mice).[4]

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[4]

-

Drug Administration: Prepare this compound in a suitable vehicle. Administer the drug to the treatment group via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle only.

-

Tumor Measurement: Measure tumor dimensions with calipers two to three times per week and calculate tumor volume using the formula: (Length x Width²) / 2.

-

Endpoint: Continue treatment until tumors in the control group reach a predetermined endpoint size or for a specified duration. Euthanize the mice and excise the tumors for further analysis.

-

Data Analysis: Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group.

Conclusion and Future Directions

This compound, as a dual inhibitor of ADAM10 and ADAM17, presents a compelling therapeutic hypothesis for the treatment of lung cancer. By targeting key pathways involved in tumor progression and immune evasion, it holds the potential to overcome some of the limitations of existing therapies. The information and protocols provided in this guide are intended to serve as a starting point for further preclinical investigation. Future studies should focus on establishing the efficacy of this compound in a broader range of lung cancer subtypes, exploring potential synergistic combinations with other anti-cancer agents, and identifying predictive biomarkers to guide patient selection. A thorough understanding of the in vivo pharmacokinetics and pharmacodynamics of this compound will also be crucial for its successful clinical translation.

References

- 1. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cancer Cell Line Efficacy Studies [jax.org]

Methodological & Application

GW280264X: Application Notes and Protocols for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW280264X is a potent, cell-permeable hydroxamate-based inhibitor of the A Disintegrin and Metalloproteinase (ADAM) family members, ADAM10 and ADAM17 (also known as Tumor Necrosis Factor-α Converting Enzyme or TACE).[1][2][3][4] These cell surface proteases, often referred to as "sheddases," are critical mediators of ectodomain shedding, a process that releases the extracellular domains of various transmembrane proteins to modulate cell-cell communication, signaling pathways, and immune responses.[5] this compound exhibits potent inhibitory activity against both ADAM17 and ADAM10, making it a valuable tool for investigating the biological roles of these proteases in various physiological and pathological processes, including cancer, inflammation, and neurodegeneration.[2][6]

This document provides detailed application notes and experimental protocols for the use of this compound in cell culture settings, intended to guide researchers in their experimental design and execution.

Mechanism of Action

This compound functions as a dual inhibitor of ADAM10 and ADAM17.[1][3][4] By blocking the catalytic activity of these metalloproteinases, this compound prevents the cleavage and subsequent release of the extracellular domains of their numerous substrates. Key substrates of ADAM10 and ADAM17 include cytokines (e.g., TNF-α), growth factor precursors (e.g., HB-EGF, AREG), cytokine receptors (e.g., IL-6Rα, TNFR1), and ligands for immune receptors (e.g., ULBP2).[5][6][7][8] The inhibition of this shedding process can lead to the accumulation of the full-length proteins on the cell surface, thereby altering downstream signaling pathways such as EGFR and Notch signaling.[5][6] This modulation of signaling can, in turn, impact cellular processes like proliferation, migration, invasion, and chemoresistance.[1][7][8]

dot

Caption: Mechanism of action of this compound.

Data Presentation

Inhibitory Activity of this compound

| Target | IC₅₀ (nM) | Reference |

| ADAM17 (TACE) | 8.0 | [1][2][3][4] |

| ADAM10 | 11.5 | [1][2][3][4] |

Recommended Working Concentrations in Cell Culture

| Cell Line/Model | Concentration Range | Application | Reference |

| Glioblastoma-initiating cells (GS-7, GS-9) | 3 µM | Inhibition of proliferation, enhancement of NK cell-mediated lysis | [7] |

| Cervical cancer cell lines | 3 µM | Enhancement of cisplatin cytotoxicity | [8] |

| COS-7 and ECV-304 cells (CX3CL1 transfected) | 1 µM | Inhibition of CX3CL1 shedding | [2] |

| MS1, Raw264.7, primary murine macrophages | 10 µM | Inhibition of Mer shedding | [9] |

Experimental Protocols

Reconstitution and Storage of this compound

-

Reconstitution: this compound is typically supplied as a powder. For in vitro cell culture experiments, it is recommended to prepare a stock solution in dimethyl sulfoxide (DMSO).[3] For example, to prepare a 10 mM stock solution, dissolve 5.76 mg of this compound (MW: 575.72 g/mol ) in 1 mL of DMSO. To enhance solubility, the tube can be warmed to 37°C and sonicated.[10]

-

Storage: The stock solution should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][11] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

General Cell Culture Treatment Protocol

This protocol provides a general guideline for treating adherent cells with this compound. The optimal conditions, including cell seeding density, drug concentration, and incubation time, should be determined empirically for each cell line and experimental setup.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Sterile, tissue culture-treated plates or flasks

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA (for adherent cells)

-

Hemocytometer or automated cell counter

-

Trypan blue solution

Procedure:

-

Cell Seeding: a. Culture cells to 80-90% confluency. b. Wash the cells with PBS and detach them using trypsin-EDTA. c. Neutralize the trypsin with complete medium and centrifuge the cell suspension. d. Resuspend the cell pellet in fresh complete medium and perform a cell count. e. Seed the cells into the desired culture plates at the appropriate density for your experiment and allow them to adhere overnight.

-

Drug Preparation and Treatment: a. On the day of treatment, prepare the desired working concentrations of this compound by diluting the stock solution in fresh, pre-warmed complete culture medium. b. As a vehicle control, prepare a corresponding dilution of DMSO in the culture medium (the final DMSO concentration should typically be ≤ 0.1%). c. Aspirate the old medium from the cells and replace it with the medium containing this compound or the vehicle control.

-

Incubation: a. Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).

-

Downstream Analysis: a. Following incubation, the cells can be harvested for various downstream analyses, such as cell viability assays (e.g., MTT, CellTiter-Glo), western blotting, flow cytometry, or RNA extraction.

dot

Caption: General experimental workflow for this compound treatment in cell culture.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol describes how to assess the effect of this compound on cell viability using an MTT assay.

Materials:

-

Cells treated with this compound in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Following the treatment period with this compound, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

Carefully remove the medium from each well.

-

Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Incubate the plate at room temperature for at least 15 minutes with gentle shaking to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

Cell Migration/Invasion Assay (Boyden Chamber Assay)

This protocol can be used to evaluate the effect of this compound on cell migration or invasion.

Materials:

-

Boyden chamber inserts (e.g., Millicell® inserts) with an appropriate pore size

-

24-well companion plates

-

Serum-free medium

-

Medium containing a chemoattractant (e.g., 10% FBS)

-

For invasion assays: Matrigel or another basement membrane extract

-

Cotton swabs

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Staining solution (e.g., crystal violet or DAPI)

Procedure:

-

Preparation of Inserts: a. For invasion assays, coat the inserts with a thin layer of Matrigel and allow it to solidify. b. For migration assays, no coating is necessary.

-

Cell Seeding: a. Harvest cells and resuspend them in serum-free medium. b. Seed the cells into the upper chamber of the inserts. The medium in the upper chamber should contain this compound or the vehicle control.

-

Chemoattraction: a. Add medium containing the chemoattractant to the lower chamber of the 24-well plate.

-

Incubation: a. Incubate the plate for a duration that allows for cell migration/invasion (e.g., 12-48 hours).

-

Removal of Non-migrated/invaded Cells: a. Carefully remove the inserts from the plate. b. Use a cotton swab to gently remove the non-migrated/invaded cells from the upper surface of the membrane.

-

Fixation and Staining: a. Fix the cells that have migrated/invaded to the lower surface of the membrane using a fixation solution. b. Stain the cells with a suitable staining solution.

-

Quantification: a. Image the stained cells on the lower surface of the membrane using a microscope. b. Count the number of migrated/invaded cells in several random fields of view.

Signaling Pathways Modulated by this compound

This compound, by inhibiting ADAM10 and ADAM17, can impact several key signaling pathways implicated in cancer and other diseases.

dot

Caption: Signaling pathways modulated by ADAM10/17 and inhibited by this compound.

-

EGFR Signaling: ADAM17 is a major sheddase for several ligands of the Epidermal Growth Factor Receptor (EGFR), including Transforming Growth Factor-alpha (TGF-α), Amphiregulin (AREG), and Heparin-binding EGF-like growth factor (HB-EGF).[6][8] By inhibiting the release of these soluble ligands, this compound can attenuate EGFR signaling, which is often hyperactivated in cancer and promotes cell proliferation, survival, and invasion.

-

Notch Signaling: ADAM10 is a key protease involved in the ectodomain shedding of the Notch receptor, a critical step in the activation of Notch signaling.[5] This pathway plays a crucial role in cell fate decisions, stem cell maintenance, and tumorigenesis. Inhibition of ADAM10 by this compound can therefore modulate Notch-dependent cellular processes.

-

TNF-α Signaling: ADAM17 was originally identified as the enzyme responsible for cleaving the membrane-bound precursor of Tumor Necrosis Factor-alpha (pro-TNF-α) to release the soluble, active cytokine.[6] By blocking this process, this compound can reduce the levels of soluble TNF-α, a potent pro-inflammatory cytokine.

Conclusion

This compound is a valuable research tool for elucidating the roles of ADAM10 and ADAM17 in a wide range of biological processes. The protocols and data presented in these application notes provide a foundation for researchers to design and conduct experiments using this potent dual inhibitor in cell culture. As with any experimental system, it is crucial to optimize conditions for each specific cell line and research question.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. GW 280264X | ADAMs | Tocris Bioscience [tocris.com]

- 3. selleckchem.com [selleckchem.com]

- 4. universalbiologicals.com [universalbiologicals.com]

- 5. mdpi.com [mdpi.com]

- 6. Immunomodulatory role of metalloproteinase ADAM17 in tumor development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A disintegrin and metalloproteinases 10 and 17 modulate the immunogenicity of glioblastoma-initiating cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of ADAM17 increases the cytotoxic effect of cisplatin in cervical spheroids and organoids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. minervamedica.it [minervamedica.it]

- 10. glpbio.com [glpbio.com]

- 11. medchemexpress.com [medchemexpress.com]

Optimal Concentration of GW280264X for In Vitro Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction